molecular formula C11H12N2 B098241 2,3,5-Trimethylquinoxaline CAS No. 17635-19-7

2,3,5-Trimethylquinoxaline

Cat. No.: B098241
CAS No.: 17635-19-7
M. Wt: 172.23 g/mol
InChI Key: GGPLGICAGOWZLN-UHFFFAOYSA-N
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Description

2,3,5-Trimethylquinoxaline (CAS RN: 17635-19-7) is a substituted quinoxaline derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . The quinoxaline core consists of a bicyclic structure formed by two fused benzene rings and two nitrogen atoms at positions 1 and 2. The methyl substituents at positions 2, 3, and 5 influence its electronic and steric properties, making it distinct from other quinoxaline derivatives.

Properties

IUPAC Name

2,3,5-trimethylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-5-4-6-10-11(7)13-9(3)8(2)12-10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPLGICAGOWZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2,3,6-Trimethylquinoxaline

  • Molecular Formula: C₁₁H₁₂N₂ (same as 2,3,5-trimethylquinoxaline).
  • Key Differences : Methyl groups at positions 2, 3, and 6 instead of 2, 3, and 3.
  • Properties: Exhibits two reversible redox reactions at 2.48 V and 2.8 V vs. Li⁺/Li, making it suitable for non-aqueous redox-flow batteries (RFBs) . NMR studies in carbon tetrachloride and trifluoroacetic acid reveal distinct chemical shifts influenced by methyl positioning .

2-Chloro-3-(trifluoromethyl)quinoxaline

  • Molecular Formula : C₉H₄ClF₃N₂.
  • Key Differences : Chlorine at position 2 and trifluoromethyl (-CF₃) at position 3.
  • Properties: Enhanced electrophilicity due to electron-withdrawing substituents (Cl, CF₃). Potential toxicity and environmental concerns typical of halogenated compounds .

2,6,7-Trichloro-3-(4-methylpiperazin-1-yl)quinoxaline

  • Molecular Formula : C₁₃H₁₃Cl₃N₄.
  • Key Differences : Trichloro substitution at positions 2, 6, and 7, with a piperazinyl group at position 3.
  • Synthesis: Produced via nucleophilic substitution of tetrachloroquinoxaline with N-methylpiperazine in THF .
  • Applications : Investigated for serotonin receptor (5-HT₃A) modulation in pharmacological studies .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Redox Potentials (V vs. Li⁺/Li) Applications
This compound 172.23 2-, 3-, 5-CH₃ N/A Intermediate in organic synthesis
2,3,6-Trimethylquinoxaline 172.23 2-, 3-, 6-CH₃ 2.48, 2.8 Redox-flow batteries
2-Chloro-3-(CF₃)quinoxaline 232.60 2-Cl, 3-CF₃ N/A Pharmaceutical research
2,6,7-Trichloro-3-piperazinyl 348.63 2,6,7-Cl, 3-piperazinyl N/A Neuropharmacology

Key Observations :

  • Methyl groups enhance solubility and redox reversibility (e.g., 2,3,6-trimethylquinoxaline in RFBs) .
  • Halogenation (Cl, CF₃) increases reactivity but introduces toxicity risks .

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